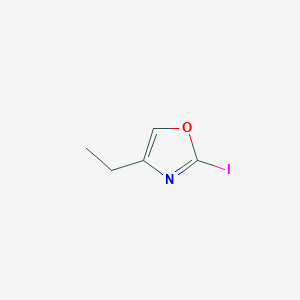
4-Ethyl-2-iodo-1,3-oxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Ethyl-2-iodo-1,3-oxazole is a heterocyclic compound featuring a five-membered ring with oxygen and nitrogen atoms at positions 1 and 3, respectively. The presence of an ethyl group at position 4 and an iodine atom at position 2 makes this compound unique and of interest in various fields of research, including medicinal chemistry and organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-2-iodo-1,3-oxazole can be achieved through several methods. One common approach involves the cyclization of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®. The resulting oxazolines can then be oxidized to oxazoles using manganese dioxide (MnO₂) or other oxidizing agents .
Industrial Production Methods: Industrial production of this compound typically involves the use of palladium-catalyzed direct arylation of ethyl oxazole-4-carboxylate with iodoaromatics. This method is preferred due to its high regioselectivity and efficiency .
化学反応の分析
Types of Reactions: 4-Ethyl-2-iodo-1,3-oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives.
Reduction: Reduction reactions can modify the iodine atom, leading to different substituted oxazoles.
Substitution: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Manganese dioxide (MnO₂), bromotrichloromethane, and other oxidizing agents.
Reduction: Hydrogenation catalysts such as palladium on carbon (Pd/C).
Substitution: Nucleophiles like amines, thiols, and alkoxides.
Major Products:
科学的研究の応用
4-Ethyl-2-iodo-1,3-oxazole has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a scaffold for drug development due to its ability to interact with biological targets.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 4-Ethyl-2-iodo-1,3-oxazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to form non-covalent interactions, including hydrogen bonds and van der Waals forces, with these targets. This interaction can modulate the activity of the targets, leading to various biological effects .
類似化合物との比較
Oxazole: A basic five-membered ring with oxygen and nitrogen atoms.
Isoxazole: Similar to oxazole but with the oxygen and nitrogen atoms at different positions.
Benzoxazole: Contains a fused benzene ring, enhancing its stability and biological activity.
Uniqueness: 4-Ethyl-2-iodo-1,3-oxazole is unique due to the presence of both an ethyl group and an iodine atom, which confer distinct chemical reactivity and potential biological activities compared to other oxazole derivatives .
特性
分子式 |
C5H6INO |
|---|---|
分子量 |
223.01 g/mol |
IUPAC名 |
4-ethyl-2-iodo-1,3-oxazole |
InChI |
InChI=1S/C5H6INO/c1-2-4-3-8-5(6)7-4/h3H,2H2,1H3 |
InChIキー |
BSTRILBAKIINST-UHFFFAOYSA-N |
正規SMILES |
CCC1=COC(=N1)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


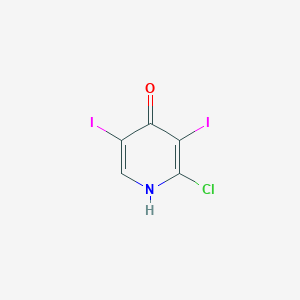
![5-Bromo-3-[(4-methylphenyl)methyl]pyrimidin-4-one](/img/structure/B13887373.png)
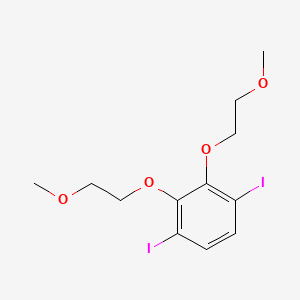
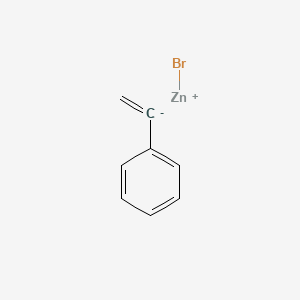
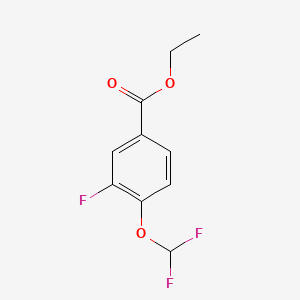
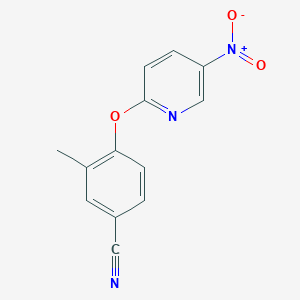
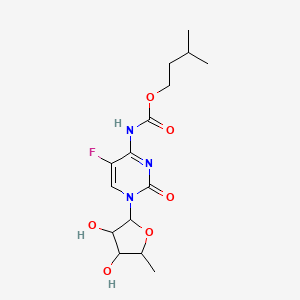
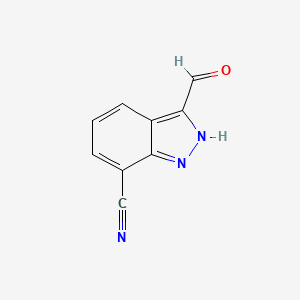

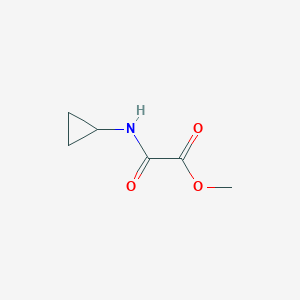
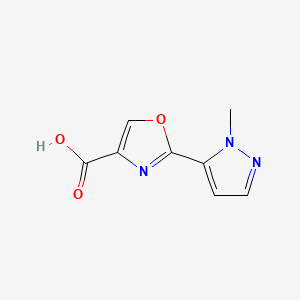
![4-Chloro-6-methyl-2-phenylpyrrolo[2,3-d]pyrimidine-7-carboxylic acid tert-butyl ester](/img/structure/B13887431.png)
![[(2S)-1-benzyl-2-methyl-pyrrolidin-2-yl]methanol](/img/structure/B13887434.png)
![(1R,4S)-2-azabicyclo[2.2.1]heptane;oxalic acid](/img/structure/B13887437.png)
